

# Determining the Limit of Detection (LOD) for Aldoxycarb in Environmental Samples

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## Compound of Interest

Compound Name: Aldoxycarb

Cat. No.: B1666834

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## Application Note and Protocol

## Introduction

**Aldoxycarb**, a carbamate pesticide, is utilized in agriculture to control a variety of insects and nematodes. Due to its potential for environmental contamination and its classification as a cholinesterase inhibitor, sensitive and reliable methods for its detection in environmental matrices such as soil and water are crucial for monitoring and risk assessment.<sup>[1]</sup> This application note provides detailed protocols for the determination of the limit of detection (LOD) of **aldoxycarb** in environmental samples using modern analytical techniques. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

## Analytical Approaches

The determination of **aldoxycarb** at trace levels in complex environmental matrices typically involves a multi-step process including sample preparation (extraction and cleanup) followed by instrumental analysis. The most common and effective techniques for the analysis of **aldoxycarb** and other carbamates are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[2][3][4]</sup> LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred due to its high sensitivity and selectivity.<sup>[5][6]</sup>

## Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The following table summarizes the reported LOD and Limit of Quantification (LOQ) values for **aldoxycarb** and related compounds in various environmental samples using different analytical methods. This data allows for a comparative assessment of the sensitivity of each technique.

Analyte	Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Pesticides (including carbamates)	Water	LC-MS	10 - 50 ng/L	25 - 50 ng/L	<a href="#">[7]</a>
Pesticides (including carbamates)	Soil	LC-MS	0.5 - 2.5 µg/kg	1.5 - 5.0 µg/kg	<a href="#">[7]</a>
Aldicarb	Water / Synthetic Medium	HPLC-UV	0.391 / 0.440 mg/L	-	<a href="#">[8]</a>
Aldicarb Sulfoxide	Water / Synthetic Medium	HPLC-UV	0.069 / 0.192 mg/L	-	<a href="#">[8]</a>
Aldicarb Sulfone	Water / Synthetic Medium	HPLC-UV	0.033 / 0.068 mg/L	-	<a href="#">[8]</a>
Carbamates (including aldicarb)	Vegetables	LC-MS/MS	-	5 µg/kg	<a href="#">[6]</a>
Carbamates (including aldicarb)	Agricultural Soil	UHPLC/MS/MS	1 µg/L	5 µg/L	<a href="#">[9]</a>
Pesticides	Water	GC-MS	0.78 - 14.74 ng/mL	2.34 - 44.22 ng/mL	<a href="#">[10]</a>
Nonpolar Organics (including pesticides)	Potable Water	GC/MS/MS	≤ 2 ng/L	-	<a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: Determination of Aldoxycarb in Soil Samples using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.<sup>[1][2][3][12]</sup>

#### 1. Sample Preparation and Extraction:

a. Weigh 10 g of a homogenized soil sample (with  $\geq 70\%$  water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.<sup>[2][3]</sup>

b. Add 10 mL of acetonitrile to the centrifuge tube.<sup>[2][3]</sup>

c. Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1 g of sodium chloride ( $\text{NaCl}$ ).<sup>[2]</sup>

d. Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of **aldoxycarb** from the soil matrix.

e. Centrifuge the tube at  $\geq 5000$  rcf for 5 minutes.<sup>[2]</sup>

#### 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

a. Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. A common mixture for soil extracts is 150 mg anhydrous  $\text{MgSO}_4$ , 50 mg Primary Secondary Amine (PSA), and 50 mg C18.<sup>[2]</sup>

b. Vortex the tube for 30 seconds.

c. Centrifuge at high speed for 2 minutes to pellet the sorbent.

d. The resulting supernatant is the final extract.

#### 3. LC-MS/MS Analysis:

a. Transfer the final extract into an autosampler vial.

b. LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3  $\mu$ m).[2]
- Mobile Phase A: 0.1% formic acid in water.[13]
- Mobile Phase B: Acetonitrile.[13]
- Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute **aldoxycarb** and other analytes.
- Flow Rate: 0.3 mL/min.[4]
- Injection Volume: 1.0  $\mu$ L.[4]

c. MS/MS Conditions:

- Ionization: Electrospray Ionization (ESI) in positive mode.[7]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: Specific MRM transitions for **aldoxycarb** need to be optimized. For **aldoxycarb** (aldicarb sulfone), a potential precursor ion is m/z 240.1 with product ions such as m/z 76.2 and m/z 148.2.[5]
- Collision Energy and other parameters: These should be optimized for the specific instrument used.

4. LOD and LOQ Determination:

a. Prepare a series of matrix-matched calibration standards by spiking blank soil extract with known concentrations of an **aldoxycarb** standard.

b. The LOD is typically determined as the lowest concentration at which the analyte can be reliably detected with a signal-to-noise ratio of at least 3.

c. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10 or as the lowest point on the calibration curve.

## Protocol 2: Determination of Aldoxycarb in Water Samples using SPE and LC-MS/MS

This protocol details the extraction of **aldoxycarb** from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.<sup>[4]</sup>

1. Sample Preparation and Solid-Phase Extraction (SPE):

- a. Filter the water sample through a 0.7- $\mu$ m glass fiber filter.<sup>[4]</sup>
- b. Condition an SPE cartridge (e.g., Carbpak-B, 0.5 g) by passing methanol followed by deionized water through it.
- c. Load 1 L of the filtered water sample onto the SPE cartridge at a flow rate of 20 mL/min.<sup>[4]</sup>
- d. After loading, dry the cartridge under vacuum.
- e. Elute the trapped analytes from the cartridge. A typical elution may involve 1.5 mL of methanol followed by 13 mL of an 80:20 methylene chloride:methanol mixture.<sup>[4]</sup>
- f. Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a final volume of 1 mL with the initial LC mobile phase.<sup>[4]</sup>

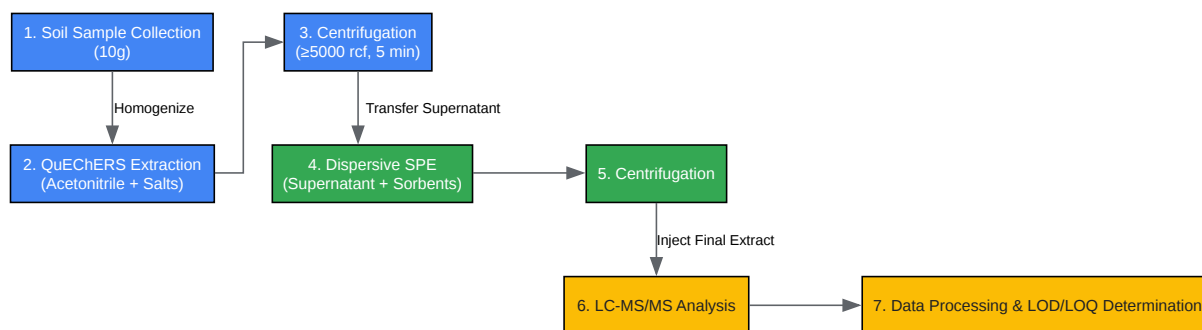
2. LC-MS/MS Analysis:

- a. The LC-MS/MS conditions would be similar to those described in Protocol 1.

3. LOD and LOQ Determination:

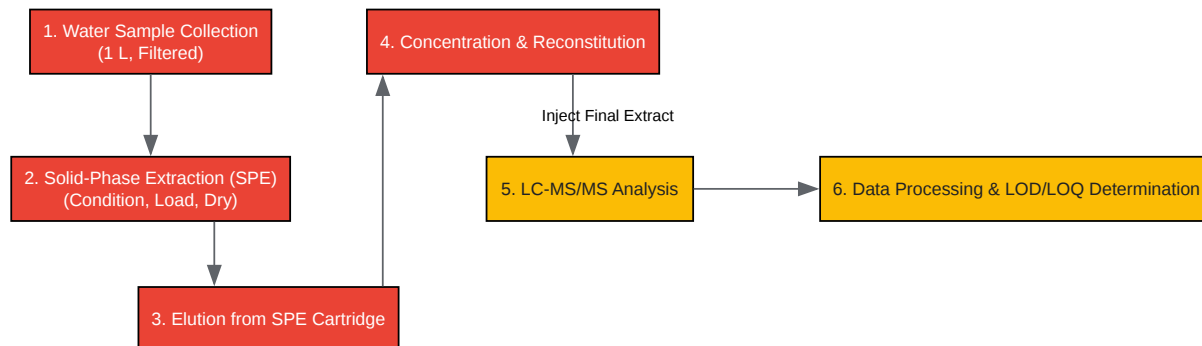
- a. Prepare a series of fortified water samples by spiking blank water with known concentrations of an **aldoxycarb** standard.
- b. Process these fortified samples through the entire SPE and LC-MS/MS procedure.
- c. The LOD and LOQ are then determined as described in Protocol 1.

## Mandatory Visualizations



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Caption: Workflow for **Aldoxycarb** Analysis in Soil.



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Caption: Workflow for **Aldoxycarb** Analysis in Water.

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